An In-Depth Technical Guide to Ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-yl)acetate HCl: Properties, Synthesis, and Applications in Medicinal Chemistry
An In-Depth Technical Guide to Ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-yl)acetate HCl: Properties, Synthesis, and Applications in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-yl)acetate hydrochloride, a specialized non-canonical amino acid ester of significant interest in medicinal chemistry and drug development. The document delineates its chemical structure, physicochemical properties, and plausible synthetic pathways. Furthermore, it explores the molecule's utility as a versatile building block for constructing complex molecular architectures, particularly in the design of peptidomimetics and novel heterocyclic scaffolds. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic and therapeutic programs.
Chemical Identity and Structure
Ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-yl)acetate hydrochloride is a chiral alpha-amino acid derivative presented as its hydrochloride salt. The structure features a central alpha-carbon bonded to an ethyl ester, a primary amino group, and a substituted pyridine ring. The pyridine moiety is functionalized at the 5-position with a benzyloxy group, which can influence solubility, metabolic stability, and potential for intermolecular interactions such as π-stacking. The hydrochloride salt form enhances the compound's stability and crystallinity, and typically improves its solubility in aqueous media.
Key Structural Features:
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Alpha-Amino Ester Core: Provides a scaffold for peptide synthesis or derivatization at the amine and ester functionalities.
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Pyridine Ring: A bioisostere for a phenyl ring, it introduces a nitrogen atom that can act as a hydrogen bond acceptor and influences the electronic properties of the molecule.
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Benzyloxy Group: This bulky, lipophilic group can be used to probe steric pockets in target proteins and may serve as a handle for further chemical modification. The benzyl ether linkage offers moderate stability and can be cleaved under specific hydrogenolysis conditions if required.
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Hydrochloride Salt: The protonated amine (ammonium chloride) improves the compound's handling characteristics and solubility.
Physicochemical Properties
Precise experimental data for this specific molecule is not widely published. However, properties can be reliably estimated based on its structure and data from closely related analogs. The following table summarizes key computed and expected properties.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₉ClN₂O₃ | Calculated |
| Molecular Weight | 338.8 g/mol | Calculated |
| Canonical SMILES | CCOC(=O)C(N)C1=NC=C(C=C1)OCC2=CC=CC=C2.Cl | |
| Physical Form | Expected to be a solid (crystalline or amorphous powder) | |
| Solubility | Expected to be soluble in water, methanol, and DMSO. | |
| Storage | Store in a cool, dry place under an inert atmosphere to prevent degradation.[1][2] |
Synthesis and Characterization
The synthesis of Ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-yl)acetate HCl is not extensively detailed in publicly available literature. However, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of alpha-amino acids. A common approach involves the Strecker synthesis or variations thereof, starting from the corresponding aldehyde.
A potential synthetic workflow is outlined below:
Caption: Proposed synthetic pathway for the target compound.
Characterization: Upon synthesis, the compound's identity and purity would be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the proton and carbon framework of the molecule. The spectra of related compounds show characteristic shifts for the pyridine, benzyl, and ethyl groups.[3]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to verify the exact molecular weight and elemental composition.
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Infrared (IR) Spectroscopy: To confirm the presence of key functional groups such as the amine (N-H stretch), ester (C=O stretch), and ether (C-O stretch).
Applications in Research and Drug Development
The primary value of this compound lies in its role as a versatile building block for creating more complex molecules with therapeutic potential. Its unique combination of a heterocyclic core, an amino acid moiety, and a benzyloxy group makes it an attractive starting point for various discovery programs.
1. Peptidomimetics and Constrained Peptides: The incorporation of non-canonical amino acids like this one into peptide sequences is a field-proven strategy to enhance metabolic stability, modulate conformation, and improve binding affinity. The pyridinyl side chain can introduce a rigidifying element and new interaction points (e.g., hydrogen bonding, π-stacking) that are not possible with natural amino acids.
2. Scaffold for Small Molecule Synthesis: The compound serves as an excellent scaffold for library synthesis. The primary amine can be readily acylated, sulfonated, or reductively aminated, while the ethyl ester can be hydrolyzed to the corresponding carboxylic acid for amide coupling or reduced to an alcohol. This allows for the rapid generation of a diverse set of analogs for structure-activity relationship (SAR) studies. Similar pyridine-based scaffolds have been successfully used to develop inhibitors for inflammatory kinases like TBK1 and IKKε.[4]
3. Fragment-Based Drug Discovery (FBDD): The molecule itself, or fragments derived from it, can be used in FBDD screening campaigns. The pyridinyl-benzyloxy fragment is particularly interesting for its ability to probe aromatic and hydrophobic pockets in protein targets.
Representative Experimental Protocol: N-Acylation
This protocol describes a standard procedure for acylating the primary amine of the title compound, a common first step in its elaboration.
Objective: To synthesize Ethyl 2-acetylamino-2-(5-(benzyloxy)pyridin-2-yl)acetate.
Materials:
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Ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-yl)acetate HCl
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Acetyl chloride or Acetic anhydride
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethyl acetate (for extraction and chromatography)[5]
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Hexanes (for chromatography)
Procedure:
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Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add Ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-yl)acetate HCl (1.0 eq).
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Dissolution: Suspend the starting material in anhydrous DCM.
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Base Addition: Cool the mixture to 0 °C using an ice bath. Add TEA or DIPEA (2.2 eq) dropwise to neutralize the HCl salt and act as a base for the acylation. Stir for 10-15 minutes.
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Acylation: Add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the stirring solution at 0 °C.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
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Workup:
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Quench the reaction by slowly adding saturated NaHCO₃ solution.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
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Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
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Characterization: Confirm the structure and purity of the isolated product using NMR and MS.
Caption: Standard workflow for an N-acylation reaction.
Safety and Handling
While specific toxicology data is not available, compounds of this class should be handled with care in a well-ventilated fume hood.
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Hazards: May cause skin and serious eye irritation. May be harmful if swallowed and may cause respiratory irritation.[2][6]
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Storage: Keep the container tightly sealed in a dry and well-ventilated place. Recommended storage temperature is 2-8°C.[2]
Conclusion
Ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-yl)acetate HCl is a high-value chemical entity with significant potential in modern drug discovery. Its unique structural features provide a robust platform for generating novel compounds with tailored pharmacological profiles. This guide provides the foundational knowledge required for researchers to effectively synthesize, handle, and strategically implement this building block in their research endeavors.
References
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PubChem. (n.d.). Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of ethyl 2-(6-aminopyridin-2-yl)acetate. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-(5-aminopyridin-2-yl)acetate. National Center for Biotechnology Information. Retrieved from [Link]
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precisionFDA. (n.d.). ETHYL 2-((5-CHLOROPYRIDIN-2-YL)AMINO)-2-OXOACETATE. U.S. Food and Drug Administration. Retrieved from [Link]
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MDPI. (2026). Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy). Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Retrieved from [Link]
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Swedish National Food Agency. (n.d.). Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction using gas and liquid chromatography with tandem mass spectrometric detection. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain. Retrieved from [Link]
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